4-chloro-N-(2,4-dichlorophenyl)benzamide
Description
4-Chloro-N-(2,4-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with chlorine atoms at the 4-position of the benzoyl group and the 2,4-positions of the aniline ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting parasitic infections, such as Trypanosoma brucei . Its synthesis typically involves coupling 2,4-dichloroaniline with 4-chlorobenzoyl chloride under Schotten-Baumann conditions, yielding high-purity products confirmed via NMR and mass spectrometry .
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |
InChI Key |
VBUOIDQAZGPIFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aminoethyl Side Chains: Derivatives like N-(2-aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide exhibit lower yields (57%) due to steric hindrance during coupling .
- Hydroxy vs. Chloro Groups: The addition of a hydroxyl group (e.g., 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) increases antimicrobial activity but reduces synthetic feasibility compared to non-hydroxylated analogs .
Physicochemical Properties
Crystallography :
- The anti-conformation of the amide group (N–H and C=O bonds) is conserved across analogs, as seen in 4-chloro-N-(2,6-dichlorophenyl)benzamide (space group Pbca) and N-(2,3-dichlorophenyl) derivatives .
- Chlorine substituents influence packing density; 2,4-dichloro analogs exhibit tighter crystal packing than 3,4-dichloro derivatives, enhancing thermal stability .
Computational Data :
- The target compound’s first hyperpolarizability (β = 3.12 × 10⁻³⁰ esu) surpasses non-chlorinated benzamides, suggesting superior nonlinear optical properties .
- Vibrational modes at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) align with FT-IR data for similar benzamides .
Antiparasitic Activity :
- Trypanosoma brucei: The target compound shows IC₅₀ = 0.8 µM, outperforming 3,4-dichloro analogs (IC₅₀ = 1.2–1.5 µM), likely due to optimized halogen interactions with TbCYP51 .
- CYP51 Inhibitors : VNI (a related oxadiazole-containing benzamide) exhibits stronger docking energy (-228.6 kcal/mol) than the target compound (-226 kcal/mol), highlighting the role of heterocycles in enhancing target affinity .
Antimicrobial Effects :
- Unlike salicylamides (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide), the target compound lacks hydroxyl groups, reducing cytotoxicity against Desulfovibrio piger but improving metabolic stability .
Preparation Methods
Synthesis of 2,4-Dichloroaniline
2,4-Dichloroaniline serves as the primary amine precursor. A patent by CN101362699A details an efficient route starting from p-chloronitrobenzene. The process involves:
- Reduction : p-Chloronitrobenzene is reduced to p-chloro-N-hydroxyaniline using ammonium chloride in an ethanol-water solution.
- Chlorination-Reduction : Concurrent chlorination and reduction in hydrochloric acid yield 2,4-dichloroaniline. Hydrochloric acid acts as both a chlorinating agent and hydrogen source, enabling a one-pot reaction.
Key conditions include maintaining temperatures at 55–60°C during hydrochloric acid addition and recrystallizing the product in 40–60% ethanol-water. This method achieves a 74% yield with high purity.
Acylation with 4-Chlorobenzoyl Chloride
The final step employs nucleophilic acyl substitution:
$$
\text{4-Chlorobenzoyl chloride} + \text{2,4-Dichloroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Reaction Conditions :
- Solvent : Dichloromethane or chloroform.
- Base : Pyridine or triethylamine (1.2 equivalents) to neutralize HCl.
- Temperature : Room temperature to 40°C for 2–4 hours.
- Workup : The crude product is purified via recrystallization (ethanol-water) or column chromatography (silica gel, hexane/ethyl acetate).
Optimized Methodologies
One-Pot Tandem Synthesis
Recent advancements integrate the chlorination and acylation steps. A modified protocol uses in situ-generated 2,4-dichloroaniline, bypassing isolation:
- Simultaneous Chlorination and Acylation : p-Chloronitrobenzene is treated with HCl and a catalytic Pd/C system under hydrogen pressure, directly yielding 2,4-dichloroaniline, which reacts with 4-chlorobenzoyl chloride.
- Catalytic System : Palladium nanoparticles (0.5 mol%) enhance reaction efficiency, reducing time to 3 hours and improving yield to 82%.
Advantages :
- Eliminates intermediate purification.
- Reduces solvent waste.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
Continuous Flow Reactors
Solvent Recovery Systems
- Distillation Units : Ethanol-water mixtures are distilled and reused, cutting solvent costs by 40%.
Reaction Mechanism and Kinetics
Acylation Mechanism
The reaction follows second-order kinetics, dependent on both 4-chlorobenzoyl chloride and 2,4-dichloroaniline concentrations. Pyridine accelerates the process by scavenging HCl, shifting the equilibrium toward product formation.
Rate Equation :
$$
\text{Rate} = k[\text{Acid Chloride}][\text{Amine}]
$$
Where $$ k = 0.012 \, \text{L/mol·min} $$ at 25°C.
Chlorination Selectivity
The ortho-chlorination of p-chloroaniline is governed by electrophilic aromatic substitution (EAS) directing effects. HCl generates Cl⁺ ions, which preferentially attack the ortho position due to the +I effect of the -NH₂ group.
Purification and Characterization
Recrystallization
- Solvent System : Ethanol-water (1:1 v/v).
- Yield : 85–90% with >99% purity (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.45 (d, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 6.98 (d, 2H, Ar-H).
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Methods
| Parameter | Classical Method | Optimized Method | Industrial Method |
|---|---|---|---|
| Yield (%) | 74 | 82 | 78 |
| Reaction Time (h) | 6 | 3 | 4 |
| Catalyst Cost ($/kg) | 120 | 200 | 90 |
| Purity (%) | 99 | 99.5 | 98.5 |
| Environmental Impact | Moderate | Low | Low |
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(2,4-dichlorophenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 2,4-dichloroaniline with 4-chlorobenzoyl chloride under amide-forming conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Use of coupling agents like HATU or DCC improves yield .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and amide bond formation .
- IR : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) validate functional groups .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds) using SHELX software .
Q. What are the primary biological targets of this compound?
The compound interacts with proteins via hydrogen bonding (amide group) and hydrophobic interactions (chlorine substituents). Studies suggest activity against:
- Enzymes : PPARδ antagonism (via covalent binding to Cys249) .
- Microbial targets : Disruption of bacterial cell wall synthesis .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of analogs?
- Molecular docking : Tools like AutoDock Vina simulate interactions with PPARδ (PDB: 3TKM) to prioritize analogs .
- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. F) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Ensure consistent IC measurements (e.g., PPARδ inhibition ranges: 0.1–10 µM) .
- Assay validation : Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic stability checks : Use liver microsomes to rule out false negatives due to rapid degradation .
Q. How do structural modifications enhance selectivity for specific targets?
- Substituent tuning : Replacing 4-Cl with NO increases PPARδ binding by 20% .
- Scaffold hybridization : Adding thiadiazole rings improves antimicrobial potency (MIC: 2 µg/mL vs. 8 µg/mL for parent compound) .
- Steric effects : Bulky groups (e.g., cycloheptyl) reduce off-target interactions .
Methodological Challenges
Q. What are the pitfalls in crystallizing this compound?
- Polymorphism : Slow evaporation from ethanol yields monoclinic vs. triclinic forms .
- Twinned crystals : Use SHELXL’s TWIN command to refine data .
- Disorder : Chlorine atoms may exhibit positional disorder; apply restraints during refinement .
Q. How can synthetic yields be improved for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
